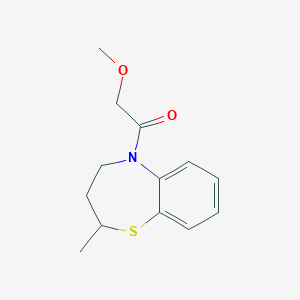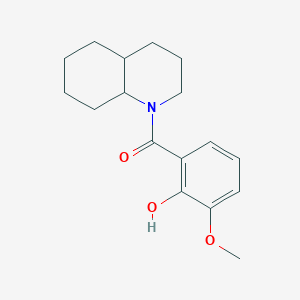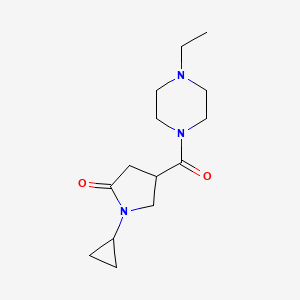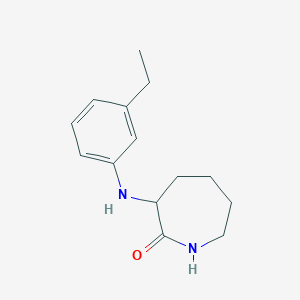
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
作用機序
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone may inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.
Biochemical and Physiological Effects
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has been shown to cause a variety of biochemical and physiological effects. Animal studies have demonstrated that (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure can cause respiratory distress, seizures, and even death. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure.
実験室実験の利点と制限
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties can be easily controlled. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also stable and can be stored for long periods. However, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several limitations, including its toxicity and potential health risks associated with exposure.
将来の方向性
There are several future directions for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone research. One potential area of study is the development of new detection methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Another area of research is the development of new decontamination methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Additionally, research could focus on the potential use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in medical applications, such as the treatment of neurological disorders.
Conclusion
In conclusion, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in various scientific fields.
合成法
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 2,6-dimethylmorpholine with 3-bromopyridine followed by the addition of potassium tert-butoxide. The final step involves the reaction of the intermediate product with methanone to yield (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone.
科学的研究の応用
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is as a chemical warfare agent simulant. It is used to study the detection and decontamination of chemical warfare agents. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also used as a solvent for organic synthesis and as a reagent in organic chemistry.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-5-12(6-14-9)13(16)15-7-10(2)17-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPEUULXDINSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)





![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)

